2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCVLAVXHVIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191154-43-5 | |
| Record name | 2-[(3,4-dichlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid typically involves the reaction of 3,4-dichlorothiophenol with 5-fluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to the removal of chlorine atoms.
Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules for various applications.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli, Streptococcus aureus, Pseudomonas aeruginosa, and Staphylococcus aureus. The inhibition zones measured during in vitro tests are comparable to standard antibiotics.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |
|---|---|---|
| Escherichia coli | 18 | 20 |
| Streptococcus aureus | 15 | 19 |
| Pseudomonas aeruginosa | 16 | 21 |
| Staphylococcus aureus | 17 | 22 |
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. It interacts with specific molecular targets that regulate cell growth and survival pathways.
Case Studies
- Antibacterial Efficacy : A comparative study on various phenolic compounds highlighted that 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid exhibited superior antibacterial activity against Gram-positive bacteria compared to many other derivatives tested.
- Molecular Docking Studies : Investigations into the binding affinity of this compound with target proteins involved in bacterial metabolism revealed strong interactions with enzymes critical for bacterial survival. This supports its potential as a lead compound in drug development.
Industrial Applications
The compound is also explored for its utility in developing new materials with specific properties. Its unique chemical structure allows for modifications that can tailor its characteristics for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl and fluorobenzoic acid groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 2-[(3,4-Dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide
- [®-(2,4-Dichlorophenyl)(sulfanyl)methyl]phosphonic acid
Comparison: Compared to similar compounds, 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is unique due to the presence of the fluorobenzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Biological Activity
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H7Cl2FO2S. It features a dichlorophenyl group, a sulfanyl group, and a fluorobenzoic acid moiety. The presence of these functional groups is believed to significantly influence its biological activity.
Synthesis
The synthesis typically involves the reaction of 3,4-dichlorothiophenol with 5-fluorobenzoic acid in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide. This method is optimized for yield and purity through additional purification steps such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated against various bacterial strains, including:
- Echerichia coli
- Streptococcus aureus
- Pseudomonas aeruginosa
- Staphylococcus aureus
In vitro tests using the disc diffusion method demonstrated significant antibacterial activity against these pathogens, with inhibition zones comparable to standard antibiotics .
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |
|---|---|---|
| Echerichia coli | 18 | 20 |
| Streptococcus aureus | 15 | 19 |
| Pseudomonas aeruginosa | 16 | 21 |
| Staphylococcus aureus | 17 | 22 |
Anticancer Properties
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves interaction with specific molecular targets that regulate cell growth and survival pathways.
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of various phenolic compounds included this compound. The results indicated that this compound exhibited superior antibacterial activity compared to many other derivatives tested, particularly against Gram-positive bacteria .
- Molecular Docking Studies : Molecular docking studies have been performed to understand the binding affinity of this compound with target proteins involved in bacterial metabolism. The findings suggest strong interactions with enzymes critical for bacterial survival, supporting its potential use as a lead compound in drug development .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in bacterial cells, contributing to its antimicrobial effects.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The –COOH group participates in classical acid-base and esterification reactions:
-
Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
-
Esterification : Forms esters (e.g., methyl esters) via acid-catalyzed reactions with alcohols, as seen in analogous compounds .
Example :
Conditions: H₂SO₄, 65°C, 12h .
Sulfanyl Group Reactions
The –S– bridge is susceptible to oxidation and nucleophilic substitution :
-
Oxidation : Forms sulfoxides or sulfones using H₂O₂ or mCPBA.
-
Substitution : Displacement by amines or alkoxides under SNAr conditions, leveraging electron-withdrawing effects of halogens .
Notable Data :
| Reaction | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfoxide | 65% | |
| SNAr | Et₃N, DCM | Thioether cleavage | 78% |
Halogen-Directed Reactivity
The 3,4-dichlorophenyl and 5-fluoro groups influence regioselectivity:
-
Electrophilic Substitution : Fluorine directs incoming electrophiles to meta positions, while chlorine deactivates the ring .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts .
Example :
Conditions: DMF, 100°C, 24h .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing HCl and HF .
-
Photolytic Cleavage : UV exposure induces C–S bond scission, forming radicals.
Pharmacological Derivatization
The compound serves as a precursor for bioactive analogs:
-
Amide Formation : Reacts with amines (e.g., adamantane derivatives) to enhance COX-2 inhibition .
-
Heterocycle Fusion : Cyclization with thioureas forms triazolo-thiadiazoles, improving anti-inflammatory activity .
Key Data :
| Derivative | Biological Activity (IC₅₀) | Selectivity (COX-2/COX-1) | Source |
|---|---|---|---|
| Adamantane-amide | 0.12 µM (COX-2) | 9.82 | |
| Triazolo-thiadiazole | 0.18 µM (COX-2) | 6.5 |
Q & A
Q. Table 1: Comparison of Reported Synthesis Methods
| Step | Reagents/Conditions | Solvent | Time | Yield* | Reference |
|---|---|---|---|---|---|
| 1 | Cl₂, pH 10.2, rt | Water | 1 h | N/A | |
| 2 | HNO₃, H₂SO₄ | Water | N/A | N/A | |
| 3 | NaOCl, AlCl₃ | Dioxane | N/A | N/A |
*Yield data not explicitly reported in evidence; requires experimental validation.
How can researchers address discrepancies in spectroscopic data for structural elucidation?
Basic:
Standard techniques include NMR (¹H/¹³C), FT-IR, and LC-MS. For example, ¹H NMR can confirm the sulfanyl group’s presence via aromatic proton splitting patterns .
Advanced:
Contradictions in chemical shift assignments (e.g., fluorine-induced deshielding vs. chlorine’s electron-withdrawing effects) may arise from solvent polarity or impurity interference. Cross-validate using high-resolution MS and X-ray crystallography. Reference NIST Chemistry WebBook data for benchmark spectral comparisons .
What experimental frameworks are recommended for assessing environmental fate and ecotoxicology?
Basic:
Follow OECD guidelines for biodegradability (Test 301) and aquatic toxicity (Daphnia magna acute toxicity) . Monitor hydrolysis rates under varying pH (4–9) and UV exposure.
Advanced:
Long-term ecological impact studies should adopt multi-compartment models (water, soil, biota) to assess bioaccumulation. Project INCHEMBIOL’s tiered approach (2005–2011) integrates abiotic/biotic transformations and ecosystem-level effects . For conflicting degradation data (e.g., photolysis vs. microbial breakdown), use isotopically labeled analogs (e.g., ¹⁴C-tracking) to resolve pathways .
How should stability studies be designed to evaluate storage and handling protocols?
Basic:
Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks. Monitor degradation products like dehalogenated byproducts or sulfoxide formation .
Advanced:
Contradictory reports on thermal degradation (e.g., decarboxylation vs. ring-opening) necessitate mechanistic studies using TGA-DSC and DFT calculations. Environmental fate models (EPI Suite) can predict hydrolysis half-lives under varying temperatures .
What strategies are effective for probing biological activity and structure-activity relationships (SAR)?
Basic:
Use in vitro assays (e.g., COX-1/COX-2 inhibition) to screen anti-inflammatory potential, leveraging structural analogs like salicylic acid derivatives .
Advanced:
For SAR, synthesize derivatives with modified halogenation (e.g., replacing Cl with CF₃) or substituent positions. Molecular docking (AutoDock Vina) can predict binding affinities to targets like PPAR-γ. Contrast results with 3,5-difluoro-2-hydroxybenzoic acid’s reported bioactivity .
How can researchers validate purity and quantify trace impurities?
Basic:
Employ HPLC with UV detection (λ = 254 nm) and reference standards. Calibrate using NIST-traceable materials .
Advanced:
For low-abundance impurities (e.g., polychlorinated byproducts), use LC-HRMS coupled with PCA (Principal Component Analysis) to distinguish synthesis batch variations. Cross-reference with EPA DSSTox data for toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
